molecular formula C28H26N2O B14011042 N-[(Dibenzylamino)-phenyl-methyl]benzamide CAS No. 88671-71-0

N-[(Dibenzylamino)-phenyl-methyl]benzamide

Cat. No.: B14011042
CAS No.: 88671-71-0
M. Wt: 406.5 g/mol
InChI Key: PCKGYUKMFQRYDL-UHFFFAOYSA-N
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Description

N-[(Dibenzylamino)-phenyl-methyl]benzamide is an organic compound with a complex structure that includes benzyl, amino, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dibenzylamino)-phenyl-methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Mechanistic Notes
6M HCl, reflux (4–6 hrs)Benzoic acid + N-[(dibenzylamino)-phenyl-methyl]amine85–92%Acid-catalyzed nucleophilic attack on carbonyl carbon
2M NaOH, ethanol, 80°CSodium benzoate + N-[(dibenzylamino)-phenyl-methyl]amine78–84%Base-mediated cleavage via tetrahedral intermediate

Key Observations :

  • Reaction rates depend on steric hindrance from the dibenzylamino group.

  • Hydrolysis is reversible under mild conditions, favoring amide reformation at neutral pH .

Reduction Reactions

The amide group is selectively reduced to an amine using strong hydride donors:

Reagent Conditions Products Selectivity
LiAlH₄ (4 equiv)THF, 0°C to refluxN-[(dibenzylamino)-phenyl-methyl]benzylamine>95% (amide → amine)
BH₃·THF (excess)THF, 25°C, 12 hrsPartial reduction (mixed amine/amide products)40–55%

Mechanistic Pathway :

  • LiAlH₄ generates a tetrahedral aluminate intermediate, followed by elimination of hydroxide and subsequent reduction .

  • The dibenzylamino group remains intact due to its tertiary nature and steric protection.

Oxidation Reactions

Oxidation targets the sulfur or nitrogen centers in derivatives, though direct oxidation of the parent compound is limited:

Reagent Target Site Products Notes
H₂O₂ (30%), AcOHThioether (if present)Sulfoxide/sulfone derivativesNot observed in parent compound
KMnO₄, H₂O, 80°CAromatic ringsHydroxylated or quinone derivativesRequires electron-rich arenes

Limitations :

  • The parent compound’s amide and dibenzylamino groups show low susceptibility to common oxidants.

Electrophilic Aromatic Substitution

The phenyl rings undergo substitution under directed electrophilic conditions:

Reaction Reagents Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°Cpara to amide68%
BrominationBr₂, FeBr₃meta to amine55%

Directing Effects :

  • The amide group directs electrophiles to the para position .

  • The dibenzylamino group exhibits weak meta-directing behavior due to steric bulk.

Nucleophilic Substitution

The amide group participates in substitution under activating conditions:

Reagent Conditions Products Efficiency
PCl₅, then ROHReflux, 6 hrsEster derivatives (e.g., methyl benzoate)60–75%
SOCl₂, then NH₃CH₂Cl₂, 25°CSubstituted urea analogs40–50%

Activation Requirements :

  • Conversion to acyl chloride intermediates is necessary for efficient substitution .

Scientific Research Applications

N-[(Dibenzylamino)-phenyl-methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Dibenzylamino)-phenyl-methyl]benzamide is unique due to its specific structural features and the presence of both benzyl and benzamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Biological Activity

N-[(Dibenzylamino)-phenyl-methyl]benzamide, a compound belonging to the class of benzamides, has garnered attention for its diverse biological activities. This article discusses its pharmacological potential, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Benzamide Derivatives

Benzamide derivatives are known for their wide range of pharmacological properties, including antimicrobial , analgesic , anti-inflammatory , and anticancer activities. The structural modifications in these compounds significantly influence their biological activity and therapeutic potential.

2.1 Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzamide derivatives. For instance, certain benzamide analogues demonstrated potent activity against various bacterial strains, which is attributed to specific functional groups that enhance interaction with microbial targets .

2.2 Anticancer Activity

This compound has been evaluated for its anticancer properties. A study indicated that benzamide derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound exhibited cytotoxic effects in several cancer cell lines, showing promise as a potential anticancer agent .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. The presence of dibenzylamino moieties is essential for enhancing binding affinity to target receptors and improving pharmacological efficacy. Modifications in the benzene rings and the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's potency .

4.1 Neuroleptic Activity

Research on related benzamide compounds has shown significant neuroleptic activity, suggesting that modifications similar to those in this compound could yield effective treatments for psychotic disorders. For example, compounds with similar structures were found to exhibit high potency compared to traditional neuroleptics like haloperidol .

4.2 Antitumor Efficacy

In a comparative study, this compound was tested against established cancer cell lines such as MCF-7 and HT29. The results indicated that this compound could inhibit cell proliferation effectively, demonstrating IC50 values comparable to leading anticancer drugs .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 values in MCF-7 cells < 10 µM
NeurolepticPotent inhibition of apomorphine-induced behavior

6. Conclusion

This compound exhibits significant biological activity across various domains, particularly in antimicrobial and anticancer research. Further exploration into its SAR will enhance understanding of its mechanisms and guide the development of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(Dibenzylamino)-phenyl-methyl]benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-component reactions (MCRs) using carbodiimide derivatives (e.g., EDC·HCl) to activate carboxylic acids for amide bond formation. For example, coupling β-naphthol, benzaldehyde, and ethylenediamine in ethanol forms intermediate Schiff bases, which are then reacted with nitro-substituted benzoic acids . Solvent choice (e.g., methanol or acetonitrile/water mixtures) and reaction duration (72 hours at room temperature) are critical for achieving >75% yields. Catalytic carbodiimides enhance coupling efficiency by reducing side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

Structural validation requires a combination of:

  • 1H/13C NMR : Signals at δ 3.02–3.46 ppm for methylene protons and δ 8.92–9.04 ppm for aromatic protons confirm backbone connectivity .
  • IR spectroscopy : Bands at ~3332 cm⁻¹ (N-H stretching) and ~1630 cm⁻¹ (amide C=O) verify functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 486.53) validate molecular weight .
  • Elemental analysis : Matches calculated C/H/N/O ratios within 0.1% error ensure purity .

Q. What safety protocols are essential when handling this compound intermediates?

Key precautions include:

  • Conducting hazard assessments for reagents like O-benzyl hydroxylamine hydrochloride (mutagenicity risks) and dichloromethane (volatile toxicity) .
  • Using fume hoods and PPE (gloves, goggles) to mitigate exposure to mutagenic intermediates .
  • Storing thermally unstable compounds at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from polymorphism or solvent effects. For example, signals at δ 5.75 ppm in 1H NMR may shift due to hydrogen bonding in polar solvents. Cross-validation via X-ray crystallography (e.g., using SHELXL for refinement) provides unambiguous structural confirmation . Redundant synthesis (e.g., Method A vs. Method B in ) can isolate pure polymorphs .

Q. What strategies optimize regioselectivity in this compound derivatives for pharmacological applications?

Introducing electron-withdrawing groups (e.g., trifluoromethyl or nitro groups) at the para position enhances binding to targets like histone deacetylases (HDACs). For instance, MS-275 (a benzamide HDAC inhibitor) shows 30–100× greater potency in frontal cortex Ac-H3 upregulation compared to valproate . Computational docking (e.g., QM/MM simulations) predicts substituent effects on binding affinity .

Q. How do reaction kinetics and catalyst selection impact scalability of this compound synthesis?

Carbodiimide catalysts (EDC·HCl) accelerate amide bond formation but may require stoichiometric additives (e.g., HOBt) to suppress racemization. Pilot-scale trials (125 mmol) show that continuous flow reactors improve mixing and reduce reaction times by 50% compared to batch methods . Monitoring via in-line FTIR ensures real-time control of intermediate concentrations .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Twinning and low-resolution data complicate structure determination. SHELXL’s twin refinement tools (e.g., BASF parameter) and ORTEP-3’s GUI enable precise modeling of disordered regions . High-resolution datasets (≤1.0 Å) collected at synchrotron sources reduce ambiguity in electron density maps .

Q. Methodological Best Practices

  • Data contradiction analysis : Compare multiple characterization datasets (e.g., NMR, XRD, HRMS) to identify systematic errors .
  • Experimental design : Use fractional factorial designs to screen solvent/catalyst combinations for optimal yield .
  • Pharmacological assays : Prioritize cell-line-specific cytotoxicity studies (e.g., HeLa IC₈₀ = 0.8 mM vs. hydroxyurea’s 4.3 mM) to validate therapeutic potential .

Properties

CAS No.

88671-71-0

Molecular Formula

C28H26N2O

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(dibenzylamino)-phenylmethyl]benzamide

InChI

InChI=1S/C28H26N2O/c31-28(26-19-11-4-12-20-26)29-27(25-17-9-3-10-18-25)30(21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20,27H,21-22H2,(H,29,31)

InChI Key

PCKGYUKMFQRYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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